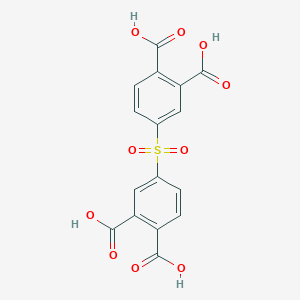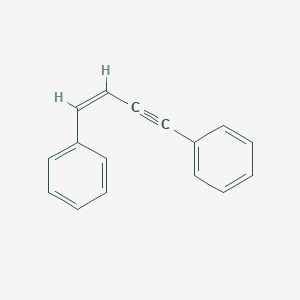
Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- is an organic compound with the molecular formula C₁₆H₁₂. It is characterized by the presence of two benzene rings connected by a buten-3-yne linker. This compound is also known as (E)-1,4-Diphenyl-but-3-en-1-yne and has a molecular weight of 204.27 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- typically involves the coupling of phenylacetylene with phenylacetylene derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of phenylacetylene with a halogenated phenylacetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- can undergo oxidation reactions, typically resulting in the formation of diketones or quinones.
Reduction: Reduction of this compound can lead to the formation of alkenes or alkanes, depending on the reducing agent and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and alkyl halides for Friedel-Crafts alkylation.
Major Products:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Similar structure but with a butadiyne linker instead of a buten-3-yne linker.
Diphenylacetylene: Contains a simpler structure with a single acetylene linker between two benzene rings.
Uniqueness: Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- is unique due to its specific buten-3-yne linker, which imparts distinct chemical reactivity and physical properties compared to its analogs
Propriétés
Numéro CAS |
13141-45-2 |
|---|---|
Formule moléculaire |
C16H12 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
4-phenylbut-1-en-3-ynylbenzene |
InChI |
InChI=1S/C16H12/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-7,9-13H |
Clé InChI |
LHNRWGOBPNCPKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC#CC2=CC=CC=C2 |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\C#CC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



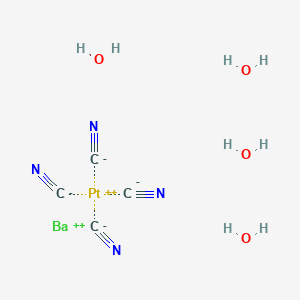

![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
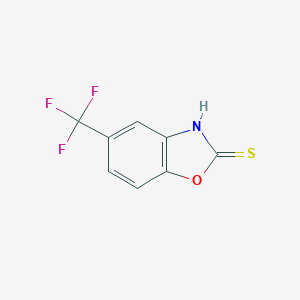
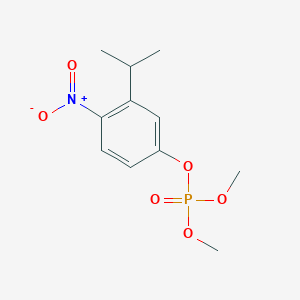
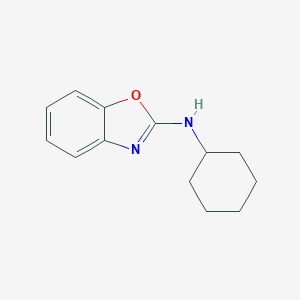

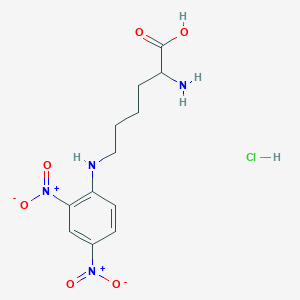
![(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B80681.png)



